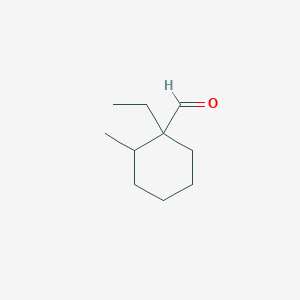

1-Ethyl-2-methylcyclohexane-1-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-ethyl-2-methylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C10H18O/c1-3-10(8-11)7-5-4-6-9(10)2/h8-9H,3-7H2,1-2H3 |

InChI Key |

BVYCPGTWDZMKKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCC1C)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 Ethyl 2 Methylcyclohexane 1 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is a versatile reactive center, readily undergoing nucleophilic additions, oxidation, reduction, and condensation reactions.

Nucleophiles readily attack the electrophilic carbon atom of the carbonyl group in 1-Ethyl-2-methylcyclohexane-1-carbaldehyde. wikipedia.org This addition leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org

A prominent example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the aldehyde. organic-chemistry.org For instance, the reaction with methylmagnesium bromide would yield a secondary alcohol. The stereochemical outcome of such additions can be influenced by the steric hindrance posed by the ethyl and methyl groups on the cyclohexane (B81311) ring.

Another important nucleophilic addition is the formation of cyanohydrins upon treatment with hydrogen cyanide (or a cyanide salt in the presence of acid). wikipedia.org This reaction is significant as the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol.

Interactive Table: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Carbon Nucleophile | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |

| Carbon Nucleophile | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Oxygen Nucleophile | Water (H₂O) | Hydrate (gem-diol) |

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents. chemistrysteps.comjove.com This transformation is a common and efficient method for the synthesis of carboxylic acids. libretexts.org

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) can be employed for this purpose. chemistrysteps.com Milder oxidizing agents are also effective and often preferred for their selectivity. jove.com A classic example is the Tollens' test, where an aldehyde is treated with Tollens' reagent, an alkaline solution of ammoniacal silver nitrate. libretexts.orgaakash.ac.in A positive test, indicated by the formation of a silver mirror, confirms the presence of the aldehyde, which is oxidized to the corresponding carboxylate anion. ncert.nic.in

The oxidation of this compound would yield 1-Ethyl-2-methylcyclohexane-1-carboxylic acid.

Interactive Table: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, followed by acidification | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | Acidic | Carboxylic Acid |

The aldehyde group can be easily reduced to a primary alcohol. wikipedia.org This can be achieved through catalytic hydrogenation or, more commonly in a laboratory setting, by using hydride reducing agents. chemistrysteps.com

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.com It would convert this compound into (1-Ethyl-2-methylcyclohexyl)methanol. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also accomplish this transformation, but NaBH₄ is generally preferred for its greater safety and ease of handling. harvard.edulibretexts.org

Interactive Table: Common Reducing Agents for Aldehydes

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol (B145695), Methanol | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Primary Alcohol |

Aldehydes that possess at least one α-hydrogen are capable of undergoing aldol (B89426) condensation in the presence of a base or acid catalyst. ncert.nic.inlibretexts.org this compound has an α-hydrogen on the cyclohexane ring, making it a potential substrate for this reaction.

In the presence of a base, an enolate is formed, which can then act as a nucleophile and attack the carbonyl group of another aldehyde molecule. fiveable.me This leads to the formation of a β-hydroxy aldehyde (an aldol addition product). masterorganicchemistry.com Upon heating, this product can undergo dehydration to form an α,β-unsaturated aldehyde, the final product of the aldol condensation. libretexts.org

Crossed aldol condensations with other aldehydes or ketones that cannot form an enolate themselves (like benzaldehyde (B42025) or formaldehyde) can also be performed to yield specific products. libretexts.org

Reactions Involving the Cyclohexane Ring

While the aldehyde group is the primary site of reactivity, the cyclohexane ring can participate in reactions that alter its structure, such as ring expansion and contraction, typically following a transformation of the aldehyde group.

Ring expansion and contraction are rearrangements that are often driven by the relief of ring strain or the formation of a more stable carbocation. chemistrysteps.com For these reactions to occur with this compound, the aldehyde group would typically first be converted into a different functional group, such as an alcohol, which can then act as a leaving group to generate a carbocation.

For example, if the aldehyde is reduced to an alcohol and then treated with a strong acid, protonation of the hydroxyl group followed by the loss of water would generate a carbocation adjacent to the ring. A subsequent 1,2-alkyl shift, where a carbon-carbon bond of the ring migrates, can lead to a ring-expanded product (a cycloheptane (B1346806) derivative) if this results in a more stable carbocation. youtube.com

Conversely, ring contraction can occur under specific conditions, for instance, through a Favorskii rearrangement if the α-carbon were halogenated, or via other specialized rearrangement pathways. chemistrysteps.com These transformations often lead to the formation of a more stable ring system, such as a cyclopentane (B165970) derivative with a new substituent pattern.

Aromatization and Dehydrogenation Studies

The conversion of the saturated cyclohexane ring of this compound into an aromatic system represents a significant synthetic transformation. This process, known as aromatization, typically involves dehydrogenation and may be accompanied by other reactions depending on the conditions and catalysts employed.

Studies on related substituted cyclohexanones have demonstrated that palladium-based catalysts are highly effective for aerobic dehydrogenation to form substituted phenols. nih.govnih.gov This strategy relies on the successive removal of hydrogen from the saturated ring using molecular oxygen as the terminal oxidant. nih.gov Analogously, the aromatization of this compound would likely lead to the formation of 2-ethyl-6-methylbenzaldehyde (B12423) or related aromatic compounds. The reaction pathway could involve initial dehydrogenation of the cyclohexane ring, followed by tautomerization.

Alternative aromatization strategies, such as the Semmler-Wolff reaction, could also be envisioned. This classic method converts cyclohexenone oximes into anilines under acidic conditions. nih.gov A potential synthetic route starting from this compound could involve its conversion to the corresponding α,β-unsaturated oxime, which could then undergo a palladium-catalyzed aromatization to yield 2-ethyl-6-methylaniline. nih.gov

The conditions for these transformations are critical, as they dictate the final product. The choice of catalyst, oxidant, and temperature can influence the efficiency of dehydrogenation and control the selectivity towards the desired aromatic product.

Table 1: Potential Aromatization Reactions and Products

| Starting Material Derivative | Reaction Type | Key Reagents/Catalysts | Potential Aromatic Product |

|---|---|---|---|

| This compound | Aerobic Dehydrogenation | Pd(II) catalyst, O₂ | 2-Ethyl-6-methylbenzaldehyde |

Reactivity of Alkyl Substituents (Ethyl and Methyl)

The ethyl and methyl groups attached to the cyclohexane ring, while generally less reactive than the aldehyde group, can participate in specific chemical transformations, particularly those involving the functionalization of their C-H bonds.

The direct and selective functionalization of C-H bonds in alkanes and cycloalkanes is a significant challenge in organic synthesis due to the bonds' inherent inertness. researchgate.netresearchgate.net In this compound, there are multiple types of C-H bonds within the alkyl substituents: primary C-H bonds in the methyl group and the methyl terminus of the ethyl group, and secondary C-H bonds in the methylene (B1212753) unit of the ethyl group.

Achieving site-selectivity in C-H functionalization reactions is notoriously difficult for such substrates. researchgate.net However, modern catalytic systems, including those based on transition metals like rhodium and manganese, have shown promise in activating specific C-H bonds. researchgate.net The aldehyde group in the target molecule could potentially act as a directing group, guiding a catalyst to functionalize a nearby C-H bond, although this can be complex in a flexible cyclohexane system. Potential transformations include oxidation to introduce hydroxyl or carbonyl groups, or halogenation under radical conditions. The reactivity would likely follow the general trend for C-H bonds: tertiary > secondary > primary.

The carbon atoms of the ethyl and methyl groups directly attached to the cyclohexane ring possess distinct reactivity. The methylene carbon of the ethyl group is a secondary carbon, while the methyl carbon is primary. These positions are analogous to benzylic positions in aromatic systems and can be susceptible to radical and oxidative reactions.

Reactions such as free-radical bromination would be expected to show some selectivity for the secondary C-H bonds of the ethyl group's methylene unit over the primary C-H bonds of the methyl group. Strong oxidizing agents could potentially lead to the degradation of these alkyl chains, although controlled oxidation to introduce functionality remains a synthetic challenge. The principles of electrophilic substitution at the alpha-carbon of carbonyl compounds, involving enols or enolates, are highly relevant for the carbon atom adjacent to the aldehyde group within the ring, but less so for the alkyl substituents themselves. libretexts.orgmsu.edu

Derivatization Studies for Enhanced Utility

The aldehyde functional group is the most reactive site in this compound, making it a prime target for derivatization to create new molecules with enhanced or different functionalities.

The carbonyl group of an aldehyde readily undergoes nucleophilic addition reactions with various nucleophiles. wikipedia.org These reactions are fundamental for creating important derivatives such as acetals, imines, and oximes.

Acetals: In the presence of an acid catalyst, this compound can react with two equivalents of an alcohol to form an acetal (B89532). youtube.comopenstax.org If a diol, such as ethylene (B1197577) glycol, is used, a cyclic acetal is formed. pearson.comyoutube.com This reaction is reversible and is often used as a protecting group strategy for the aldehyde functionality during multi-step syntheses. openstax.org

Imines: Reaction with primary amines yields imines, also known as Schiff bases. redalyc.orgbyjus.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, a process typically catalyzed by acid. wikipedia.orgredalyc.org

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) in a weakly acidic medium results in the formation of an oxime. byjus.comlearncbse.in The resulting oxime has a C=N-OH functional group and can exist as stereoisomers.

Table 2: Common Derivatization Reactions of the Aldehyde Group

| Reagent | Product Functional Group | General Conditions |

|---|---|---|

| 2 eq. Alcohol (R'OH) | Acetal (-CH(OR')₂) | Acid catalyst (e.g., H⁺) |

| Diol (e.g., Ethylene Glycol) | Cyclic Acetal | Acid catalyst (e.g., H⁺) |

| Primary Amine (R'NH₂) | Imine (-CH=NR') | Acid catalyst |

A chiral auxiliary is a stereogenic unit temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org Given that this compound is an inherently chiral molecule (possessing stereocenters at C1 and C2 of the cyclohexane ring), it serves as a valuable chiral starting material for the synthesis of new chiral auxiliaries and ligands.

The synthetic strategy involves transforming the aldehyde group into other functionalities while retaining the original stereochemistry of the ring. For example:

Reduction of the aldehyde to the corresponding primary alcohol yields (1-Ethyl-2-methylcyclohexyl)methanol. This chiral alcohol can be used to form chiral esters or ethers that can act as auxiliaries in reactions like ene reactions or aldol additions. wikipedia.org

Reductive amination can convert the aldehyde into a primary amine, (1-Ethyl-2-methylcyclohexyl)methanamine. Chiral amines and their derivatives, such as chiral diamines, are widely used as powerful ligands in asymmetric catalysis. myuchem.com

The principle is that the pre-existing chirality in the 1-ethyl-2-methylcyclohexyl scaffold will influence the stereochemical course of reactions in which these new derivatives are employed, enabling the asymmetric synthesis of other target molecules. wikipedia.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their spatial relationships. For 1-Ethyl-2-methylcyclohexane-1-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a comprehensive structural assignment. The presence of two stereocenters at the C1 and C2 positions of the cyclohexane (B81311) ring results in the existence of diastereomers (cis and trans isomers), which will exhibit distinct NMR spectra. The following discussion will focus on the expected spectral features for the more stable conformers of these isomers, where bulky substituents preferentially occupy equatorial positions to minimize steric strain.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The aldehyde proton (-CHO) is highly deshielded and is expected to appear at a characteristic downfield chemical shift, typically in the range of 9.5-10.0 ppm. The protons on the cyclohexane ring and the ethyl and methyl substituents will resonate at higher fields. Due to the complexity of the overlapping signals from the cyclohexane protons, a high-field NMR spectrometer is often necessary for proper resolution.

Predicted ¹H NMR Data for a Diastereomer of this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-aldehyde | 9.65 | s | - |

| H-2 | 2.10 | m | - |

| H-ethyl (CH₂) | 1.75 | q | 7.5 |

| H-cyclohexyl | 1.20-1.90 | m | - |

| H-ethyl (CH₃) | 0.95 | t | 7.5 |

| H-methyl (C2-CH₃) | 0.88 | d | 7.0 |

Note: 's' denotes a singlet, 'd' a doublet, 't' a triplet, 'q' a quartet, and 'm' a multiplet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and chemical environment. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing significantly downfield (typically 200-205 ppm). The carbons of the cyclohexane ring and the alkyl substituents will resonate at higher fields.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (aldehyde) | 203.0 |

| C-1 | 55.0 |

| C-2 | 40.0 |

| C-3, C-4, C-5, C-6 | 25.0-35.0 |

| C-ethyl (CH₂) | 28.0 |

| C-methyl (C2-CH₃) | 15.0 |

| C-ethyl (CH₃) | 12.0 |

While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for unambiguously assigning the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For instance, a cross-peak between the methyl protons of the ethyl group and the methylene (B1212753) protons would confirm their connectivity. Similarly, correlations between the proton at C-2 and the adjacent cyclohexane ring protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of the ¹³C signals based on the more readily assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of the molecule by identifying protons that are close in space, regardless of their bonding connectivity. For the cis and trans diastereomers of this compound, NOESY can distinguish between them. For example, in the cis isomer, a NOE correlation would be expected between the aldehyde proton (if it's in a pseudo-axial orientation) and the axial proton on C-2. In the trans isomer, with both substituents likely equatorial, a NOE would be expected between the aldehyde proton and the equatorial proton on C-2.

Expected Key 2D NMR Correlations:

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H-ethyl (CH₂) ↔ H-ethyl (CH₃) | Connectivity of the ethyl group. |

| H-2 ↔ H-methyl (C2-CH₃) | Connectivity of the methyl group at C-2. | |

| H-2 ↔ H-3 | Connectivity within the cyclohexane ring. | |

| HSQC | H-aldehyde ↔ C=O | Assignment of the carbonyl carbon. |

| H-ethyl (CH₂) ↔ C-ethyl (CH₂) | Assignment of the ethyl methylene carbon. | |

| H-methyl (C2-CH₃) ↔ C-methyl (C2-CH₃) | Assignment of the C-2 methyl carbon. | |

| HMBC | H-aldehyde ↔ C-1, C-2, C-ethyl (CH₂) | Position of the aldehyde group. |

| H-methyl (C2-CH₃) ↔ C-1, C-2, C-3 | Position of the methyl group. | |

| NOESY | Aldehyde-H ↔ C2-H | Determination of cis/trans stereochemistry. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₀H₁₈O. HRMS can confirm this formula by measuring the exact mass of the molecular ion.

Calculated Exact Mass for C₁₀H₁₈O:

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 154.135765 |

| [M+H]⁺ | 155.143570 |

| [M+Na]⁺ | 177.125510 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The analysis of these fragments provides detailed structural information. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: The bond between the carbonyl carbon and the cyclohexane ring can break, leading to the loss of the formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da).

Loss of Substituents: The ethyl group (C₂H₅, 29 Da) or the methyl group (CH₃, 15 Da) can be lost from the molecular ion.

Ring Cleavage: The cyclohexane ring can undergo fragmentation, leading to a complex pattern of smaller ions.

McLafferty Rearrangement: While less common for cyclic aldehydes, a McLafferty-type rearrangement could occur if a gamma-hydrogen is accessible, leading to the loss of a neutral alkene molecule.

Predicted Key Fragments in the Mass Spectrum:

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 125 | [M - CHO]⁺ | Alpha-cleavage |

| 139 | [M - CH₃]⁺ | Loss of the methyl group |

| 153 | [M - H]⁺ | Alpha-cleavage |

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are fundamental for separating this compound from reaction mixtures, identifying impurities, and resolving its various isomers. Given the presence of two chiral centers at positions 1 and 2 of the cyclohexane ring, this compound can exist as four stereoisomers (two pairs of enantiomers). The separation and analysis of these diastereomers are critical for understanding its chemical and biological activity.

Gas Chromatography (GC) for Volatile Mixtures

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The volatility and polarity of the compound, along with the choice of stationary phase, are key factors influencing its retention time.

For a compound such as this compound, a non-polar or medium-polarity column would be suitable. The Kovats retention index (RI) is a useful parameter for identifying compounds in GC. While experimental data for the target compound is scarce, the RI of the related compound 1-Ethyl-2-methylcyclohexane (B1583165) on a standard non-polar column is approximately 989. nih.gov It is expected that the aldehyde functional group would increase the retention index on polar columns due to dipole-dipole interactions.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound Isomers

| Parameter | Value |

| Column | HP-5ms (5% Phenyl Methyl Siloxane) |

| Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 200 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Expected Elution Order | Based on boiling points and interaction with the stationary phase, the cis and trans diastereomers would likely be resolved. |

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile compounds and for purity assessment. nih.gov For aldehydes, HPLC analysis often involves derivatization to enhance detection and improve separation. nih.govnih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be readily detected by a UV-Vis detector. nih.gov

The separation of the diastereomers of this compound can be achieved using either normal-phase or reversed-phase HPLC. chromatographytoday.com The choice of stationary and mobile phases is critical for achieving resolution between the isomeric forms. epa.gov

Table 2: Exemplary High-Performance Liquid Chromatography (HPLC) Conditions for Diastereomeric Separation

| Parameter | Normal-Phase | Reversed-Phase |

| Column | Silica or Cyano-propyl | C18 or Phenyl-Hexyl |

| Mobile Phase | Hexane/Isopropanol (98:2, v/v) | Acetonitrile/Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis at 254 nm (for underivatized) or 360 nm (for DNPH derivative) | UV-Vis at 254 nm (for underivatized) or 360 nm (for DNPH derivative) |

| Expected Outcome | Separation of the cis and trans diastereomeric pairs. | Separation of the cis and trans diastereomeric pairs. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes sub-2 µm particles in the stationary phase. waters.com This results in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. waters.comwaters.com UPLC is particularly well-suited for the challenging separation of diastereomers, where small differences in their physical and chemical properties can be exploited for separation. waters.com

The enhanced resolving power of UPLC can be instrumental in baseline separating all four stereoisomers of this compound, which may be difficult to achieve with conventional HPLC. waters.com

Table 3: Representative Ultra-Performance Liquid Chromatography (UPLC) Parameters for High-Resolution Isomer Analysis

| Parameter | Value |

| Column | Acquity UPLC BEH C18 |

| Dimensions | 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | Photodiode Array (PDA) |

| Expected Advantage | Improved resolution of all stereoisomers with significantly reduced run times. waters.comwaters.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde group and the substituted cyclohexane ring. The most prominent feature will be the strong carbonyl (C=O) stretching vibration, which for a saturated aliphatic aldehyde typically appears in the range of 1740-1720 cm⁻¹. orgchemboulder.comlibretexts.org Another diagnostic feature for aldehydes is the C-H stretch of the aldehyde group, which gives rise to two weak to medium bands around 2830-2695 cm⁻¹. orgchemboulder.comlibretexts.org The presence of a band around 2720 cm⁻¹ is particularly indicative of an aldehyde. orgchemboulder.comlibretexts.org The spectrum will also display C-H stretching vibrations for the ethyl, methyl, and cyclohexane groups in the 3000-2850 cm⁻¹ region, as well as C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. acs.org The C=O stretch in the Raman spectrum is also expected to be a strong band. The symmetric C-H stretching vibrations of the alkyl groups are typically strong in the Raman spectrum. Raman spectroscopy can be particularly useful for analyzing the skeletal vibrations of the cyclohexane ring, providing insights into its conformation. researchgate.net

Table 4: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aldehyde C-H Stretch | ~2830 and ~2720 | IR |

| Alkyl C-H Stretch | 2960-2850 | IR, Raman |

| Carbonyl C=O Stretch | 1740-1720 | IR, Raman |

| CH₂ Scissoring | ~1465 | IR |

| CH₃ Bending | ~1450 and ~1375 | IR |

| C-C Skeletal Vibrations | 1200-800 | IR, Raman |

Computational and Theoretical Investigations of 1 Ethyl 2 Methylcyclohexane 1 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. For 1-Ethyl-2-methylcyclohexane-1-carbaldehyde, DFT calculations would typically be employed to determine its optimized geometry, electronic ground state energy, and the distribution of electron density.

Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-31G* are commonly used to achieve a balance between computational cost and accuracy. These calculations can yield crucial information about the molecule's stability. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.

Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule. The calculated Mulliken charges on each atom would reveal the partial positive and negative charges, offering insights into the molecule's polarity and potential sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-31G)*

| Property | Calculated Value | Unit |

| Ground State Energy | -XXX.XXXX | Hartrees |

| HOMO Energy | -X.XXX | eV |

| LUMO Energy | +X.XXX | eV |

| HOMO-LUMO Gap | X.XXX | eV |

| Dipole Moment | X.XXX | Debye |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational expense.

For this compound, ab initio calculations would provide a rigorous determination of its electronic energy and wavefunction. While computationally more demanding than DFT, methods like MP2 can provide a more accurate description of electron correlation effects, which are important for understanding the subtle energetic differences between various conformations of the molecule. These calculations would serve to benchmark the results obtained from DFT and provide a more refined understanding of the molecule's stability.

Molecular Dynamics Simulations for Conformational Sampling

The cyclohexane (B81311) ring in this compound is not static; it exists in a dynamic equilibrium between different conformations, primarily the chair, boat, and twist-boat forms. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape. nih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. For this compound, MD simulations would reveal the preferred orientations of the ethyl, methyl, and carbaldehyde groups. Substituents on a cyclohexane ring generally prefer to occupy the equatorial position to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. sapub.orglibretexts.org MD simulations can quantify the energetic preference for the equatorial versus axial placement of these substituents.

The simulation would involve placing the molecule in a simulated environment (e.g., in a solvent or in the gas phase) and allowing it to evolve over a period of nanoseconds. By analyzing the trajectory of the simulation, one can determine the population of different conformers and the timescale of conformational changes.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable insights into its expected spectroscopic signatures.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict UV-visible absorption spectra by calculating the electronic excitation energies and oscillator strengths. eurjchem.com This would help in identifying the electronic transitions responsible for any observed absorption bands.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application. By calculating the magnetic shielding tensors for each nucleus in the molecule, typically using DFT with a suitable basis set, the ¹H and ¹³C NMR spectra can be simulated. These predicted spectra can be of great assistance in the assignment of experimental NMR data.

Similarly, as mentioned earlier, the calculation of vibrational frequencies through DFT or ab initio methods allows for the prediction of the infrared (IR) and Raman spectra. eurjchem.com This can aid in the identification of characteristic functional group vibrations within the molecule.

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| UV-Vis (TD-DFT) | λmax (nm), Oscillator Strength |

| ¹H NMR | Chemical Shifts (ppm) for each proton |

| ¹³C NMR | Chemical Shifts (ppm) for each carbon |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) and Intensities |

Note: The entries in this table represent the types of data that would be generated through computational methods.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to explore the potential chemical reactions of this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the minimum energy reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate.

For instance, the reactivity of the carbaldehyde group could be investigated. Computational methods can model reactions such as nucleophilic addition to the carbonyl carbon. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed reaction mechanism can be assessed. Methods like DFT are commonly used to locate transition states and calculate activation barriers. This type of analysis is crucial for understanding the chemical behavior of the molecule and predicting its reactivity in various chemical environments. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Potential Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. While this article excludes specific biological activities and mechanisms of action, the principles of QSAR can be applied to predict the potential for certain types of biological interactions based on the physicochemical properties of this compound.

QSAR models are built by correlating molecular descriptors with a known activity for a series of compounds. For this compound, relevant molecular descriptors could be calculated using computational methods. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Example Descriptors |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges |

| Steric | Molecular Weight, Molar Volume, Surface Area, Ovality |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |

| Topological | Connectivity Indices, Wiener Index |

Once a QSAR model is developed using a training set of molecules, it can be used to predict the potential activity of new compounds like this compound. This approach allows for the screening of large numbers of molecules for potential biological relevance without the need for extensive experimental testing.

Applications and Advanced Materials Chemistry of 1 Ethyl 2 Methylcyclohexane 1 Carbaldehyde and Its Derivatives

Utilization as a Building Block in Complex Organic Synthesis

The aldehyde functional group is a cornerstone of organic synthesis, capable of undergoing a wide array of chemical transformations. This reactivity makes 1-Ethyl-2-methylcyclohexane-1-carbaldehyde a potentially valuable intermediate for constructing more complex molecular architectures.

Precursor for Pharmaceutical Intermediates

Substituted cyclohexanecarbaldehydes are valuable precursors in the synthesis of pharmaceutical compounds. The aldehyde moiety can be readily converted into other functional groups commonly found in bioactive molecules, such as alcohols, carboxylic acids, amines, and various heterocyclic systems. For instance, cyclohexanecarboxaldehyde (B41370) is a known intermediate in the synthesis of certain drugs. nbinno.com The presence of the ethyl and methyl groups on the cyclohexane (B81311) ring of this compound could be leveraged to introduce specific stereochemistry or to create analogues of existing drugs with modified pharmacokinetic or pharmacodynamic profiles.

Common transformations of the aldehyde group that are relevant to pharmaceutical synthesis include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, a common functional group in many drugs.

Reduction: Reduction of the aldehyde yields a primary alcohol, which can be further functionalized.

Reductive Amination: Reaction with an amine in the presence of a reducing agent provides access to a wide variety of substituted amines.

Wittig and Related Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the extension of the carbon skeleton.

Aldol (B89426) and Similar Condensation Reactions: These reactions form new carbon-carbon bonds and introduce hydroxyl and carbonyl functionalities. nbinno.com

The following table illustrates potential transformations of this compound into functional groups commonly found in pharmaceutical intermediates.

| Transformation | Reagents and Conditions | Product Functional Group |

| Oxidation | Jones reagent (CrO₃, H₂SO₄, acetone) or Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) | Carboxylic Acid |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) or Lithium aluminum hydride (LiAlH₄) in THF | Primary Alcohol |

| Reductive Amination | R-NH₂, Sodium triacetoxyborohydride (B8407120) (STAB) | Secondary or Tertiary Amine |

| Wittig Reaction | Ph₃P=CHR' | Alkene |

| Grignard Reaction | R''-MgBr followed by aqueous workup | Secondary Alcohol |

Synthesis of Agrochemicals and Specialty Chemicals

Similar to its role in pharmaceuticals, the reactivity of this compound makes it a potential starting material for the synthesis of agrochemicals, such as herbicides, insecticides, and fungicides. The substituted cyclohexane motif is present in some active agrochemical ingredients, where it can influence factors like environmental persistence, bioavailability, and target specificity. The development of new agrochemicals is a continuous process to address challenges like pest resistance and to create more environmentally benign products. researchgate.net The unique substitution pattern of this compound could lead to the discovery of novel agrochemicals with improved properties.

Furthermore, this compound could serve as a precursor for various specialty chemicals, including fragrances and flavorings, where substituted cyclic aldehydes and their derivatives are often key components.

Ligand Design in Catalysis

The synthesis of ligands for metal-catalyzed reactions is a crucial area of chemical research. The aldehyde group of this compound can be used as a handle to introduce coordinating atoms (e.g., nitrogen, phosphorus, oxygen) to create novel ligand structures. For example, condensation of the aldehyde with chiral amines can produce chiral imine ligands, which can be used in asymmetric catalysis. The steric bulk provided by the ethyl and methyl groups on the cyclohexane ring could influence the stereochemical outcome of catalytic reactions by creating a specific chiral environment around the metal center.

Potential ligand types that could be synthesized from this compound include:

Schiff Base Ligands: Formed by the condensation of the aldehyde with primary amines.

Phosphine (B1218219) Ligands: The aldehyde can be converted to an alcohol, which can then be further functionalized to introduce phosphine groups.

N-Heterocyclic Carbene (NHC) Precursors: The aldehyde can be a starting point for the synthesis of imidazolium (B1220033) salts, which are precursors to NHC ligands.

The design of new ligands is essential for the development of more efficient and selective catalysts for a wide range of chemical transformations. rsc.org

Integration into Polymer and Materials Science

The incorporation of cyclic structures into polymers can significantly impact their physical and chemical properties. This compound and its derivatives offer possibilities for the creation of new polymers and advanced materials.

Monomer or Modifier in Polymer Synthesis

Aldehydes can participate in polymerization reactions, although they are less common as monomers compared to olefins or cyclic esters. However, under certain conditions, aldehydes can undergo polymerization to form polyacetals. The bulky substituted cyclohexane ring of this compound would be expected to influence the properties of the resulting polymer, potentially leading to materials with high thermal stability and specific mechanical properties.

More commonly, aldehydes are used to modify existing polymers. The aldehyde group can be grafted onto a polymer backbone, providing a reactive site for further functionalization. This process, known as post-polymerization modification, is a powerful tool for creating functional materials with tailored properties. For example, a polymer with pendant aldehyde groups can be cross-linked or functionalized with biomolecules, dyes, or other chemical entities.

Development of Advanced Materials with Tunable Properties

The unique structure of this compound can be exploited in the development of advanced materials. For instance, its derivatives could be used as building blocks for liquid crystals, where the rigid and bulky cyclohexyl group can contribute to the formation of mesophases.

In the field of organic electronics, derivatives of this compound could potentially be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the molecules are critical. The ability to functionalize the aldehyde group allows for the fine-tuning of these properties.

The following table summarizes the potential roles of this compound in materials science.

| Application Area | Potential Role | Resulting Material Properties |

| Polymer Synthesis | Monomer | Polyacetals with high glass transition temperatures and thermal stability. |

| Polymer Modification | Reactive handle for post-polymerization modification | Functionalized polymers with tailored surface properties, cross-linked networks. |

| Liquid Crystals | Core component of mesogens | Formation of nematic or smectic liquid crystal phases. |

| Organic Electronics | Building block for organic semiconductors | Tunable electronic properties for use in OLEDs and OPVs. |

Role in Fragrance and Flavor Chemistry

A comprehensive search for the chemical synthesis and structure-activity relationships of this compound within the realm of fragrance and flavor chemistry has yielded no specific results. The fragrance industry often utilizes aldehydes for their potent and diverse aromas. Generally, the odor profile of an aldehyde is heavily influenced by its molecular structure, including the carbon skeleton, the presence and position of substituents, and stereochemistry.

For aliphatic and alicyclic aldehydes, structure-activity relationships are complex. The size and shape of the molecule are critical determinants of how it interacts with olfactory receptors. It is known that saturated aldehydes can form Schiff bases with proteins, a mechanism that is relevant to their sensory perception and potential as allergens. However, without experimental data on this compound, any discussion of its specific structure-activity relationships would be purely speculative.

Hypothetically, the synthesis of this compound could potentially be achieved through formylation of a suitable Grignard reagent derived from 1-ethyl-2-methyl-1-chlorocyclohexane or through the oxidation of the corresponding primary alcohol, 1-ethyl-2-methylcyclohexanemethanol. The stereochemistry of the final product would be influenced by the isomeric composition of the starting material (cis- or trans-1-ethyl-2-methylcyclohexane (B13805455) derivatives).

Future Research Directions and Emerging Applications

Given the current lack of information, the future research directions for this compound are wide open. The primary step would be the development of a reliable and efficient synthetic route to obtain the pure compound, including the separation and characterization of its potential stereoisomers.

Once synthesized, its properties could be explored in several areas:

Fragrance and Flavor: A thorough sensory evaluation would be the first step to determine its potential as a fragrance ingredient. Subsequent research could focus on understanding the structure-activity relationships by synthesizing and evaluating related derivatives with modifications to the alkyl substituents or the cyclohexane ring.

Advanced Materials Chemistry: Aldehydes can serve as monomers or precursors in the synthesis of polymers and resins. The reactivity of the aldehyde group in this compound could be exploited in condensation reactions to form novel polymeric materials. The bulky and non-planar cyclohexyl moiety could impart interesting thermal and mechanical properties to these polymers.

Conclusion

Summary of Current Research Landscape

The current body of scientific literature indicates that dedicated research focusing specifically on 1-Ethyl-2-methylcyclohexane-1-carbaldehyde is limited. While extensive studies exist for the broader class of substituted cyclohexanecarbaldehydes and related structures like 1-ethyl-2-methylcyclohexane (B1583165), this particular compound has not been the subject of targeted investigation. nist.govnist.govnih.gov Consequently, much of the understanding regarding its synthesis, properties, and potential applications is inferred from established principles of organic chemistry and data available for analogous compounds. The synthesis of polysubstituted cyclohexanes is a well-developed area, with methods such as the Diels-Alder reaction and alkylation of cyclic ketones providing foundational strategies for its potential construction. wikipedia.orgnih.govquora.com Similarly, the spectroscopic characteristics and chemical reactivity of the aldehyde functional group on a sterically hindered cyclohexane (B81311) ring can be predicted with a reasonable degree of accuracy based on extensive data from similar molecules. orgchemboulder.compressbooks.publibretexts.orgnptel.ac.in

Identification of Knowledge Gaps and Future Research Avenues

The primary knowledge gap is the absence of empirical data for this compound. There is a clear need for foundational research to isolate or synthesize and then characterize this compound. Future research should prioritize the development of efficient and stereoselective synthetic routes to access its various stereoisomers. Given the presence of two chiral centers, a significant research avenue would be the exploration of asymmetric synthesis to selectively produce the cis and trans diastereomers and their respective enantiomers.

Once synthesized, comprehensive spectroscopic analysis using modern techniques (including 2D NMR) is required to definitively assign its structure and stereochemistry. nih.gov Subsequent investigations should focus on its chemical reactivity, particularly how the steric hindrance provided by the adjacent ethyl and methyl groups influences the accessibility and reaction kinetics of the carbaldehyde group. Furthermore, its physical and chemical properties, such as its olfactory characteristics, have not been documented, representing another significant unknown. Exploring its potential as a fragrance component or as a chiral building block in the synthesis of more complex molecules would be a logical progression.

Broader Impact of Research on Substituted Cyclohexanecarbaldehydes

Research into substituted cyclohexanecarbaldehydes has a considerable impact on several scientific and industrial fields. In organic synthesis, these compounds serve as versatile intermediates. The aldehyde group is a gateway to a multitude of other functional groups through reactions like oxidation, reduction, and various nucleophilic additions. wikipedia.org The cyclohexane scaffold, often with defined stereochemistry, is a common structural motif in many natural products and pharmaceuticals. Therefore, developing synthetic methods for this class of compounds contributes to the broader toolkit available to medicinal and synthetic chemists.

Furthermore, the fragrance and flavor industry heavily relies on cyclic aldehydes and ketones for creating complex and tenacious scents. thegoodscentscompany.comgoogle.comnih.govmatec-conferences.org The specific arrangement of alkyl substituents on the cyclohexane ring can drastically alter the olfactory profile of the molecule. Deeper investigation into compounds like this compound could lead to the discovery of novel fragrance ingredients with unique sensory properties. The study of structure-odor relationships in this class of molecules provides valuable insights for the rational design of new aromatic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.